Cedrenol can be synthesized through several methods:
The synthesis of cedrenol requires careful control of reaction conditions, including temperature and pressure, to optimize yield and purity. For instance, halogenation reactions can be conducted at atmospheric pressure, while isomerization processes may require specific temperature ranges for effective conversion.
The molecular structure of cedrenol can be represented by its canonical SMILES notation: CC1CCC2C13CC(C2(C)C)C(=C)C(C3)O
. The structural formula indicates the arrangement of carbon atoms and functional groups within the molecule.
Cedrenol undergoes various chemical reactions that include:
These reactions typically require specific conditions regarding temperature and solvent choice to ensure high yields and selectivity for desired products.
Cedrenol finds extensive applications in various fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: